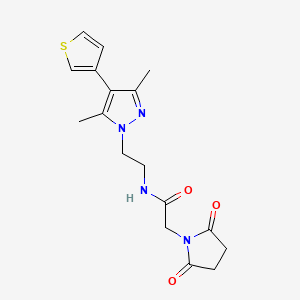
2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex molecule that likely contains multiple functional groups, including a difluoromethylsulfonyl group, a tetrazole ring, and a benzamide moiety. The presence of fluorine atoms and the sulfonyl group suggests that this compound could have interesting electronic properties and potential reactivity due to the electron-withdrawing effects of these groups.
Synthesis Analysis
The synthesis of related fluorinated compounds has been demonstrated using fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in a silver-catalyzed cascade reaction . Although the specific synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the compounds studied.
Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been determined by X-ray single-crystal diffraction . This compound shares a similar sulfonamide and benzamide framework with the target molecule, suggesting that the target compound may also crystallize in a monoclinic space group and possess a complex network of intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of similar sulfonamide-containing compounds has been explored through various reactions. For instance, a microwave-assisted Fries rearrangement was used to synthesize a related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, under catalyst- and solvent-free conditions . This indicates that the target compound might also undergo similar rearrangements or other reactions that exploit the reactivity of the amide or sulfonyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. For example, the crystal structure of a related benzamide derivative revealed its solid-state properties, including cell parameters and density . The presence of fluorine and sulfonyl groups in the target compound would likely influence its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and reactivity.
Scientific Research Applications
Fluoroalkylative Aryl Migration
The chemical compound's derivatives exhibit potential in fluoroalkylative aryl migration, a process crucial for modifying organic molecules' properties by introducing fluorine atoms. This method enhances molecules' stability, bioavailability, and reactivity, making them valuable in developing new materials and pharmaceuticals (Zhengbiao He et al., 2015).
Novel Insecticides
Related compounds have been identified as the foundation for developing novel insecticides like Flubendiamide. These insecticides demonstrate exceptional efficacy against lepidopterous pests, offering a new mode of action distinct from existing commercial insecticides. Their safety profile for non-target organisms further underscores their potential in integrated pest management programs (Masanori Tohnishi et al., 2005).
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been synthesized and evaluated for anti-inflammatory and analgesic properties, showing significant potential as therapeutic agents. This exploration contributes to the ongoing search for more effective and safer treatments for conditions characterized by inflammation and pain (T. Sharpe et al., 1985).
Herbicide Selectivity Enhancement
The incorporation of fluorine atoms, as seen in compounds related to "2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide," has been shown to significantly alter herbicidal properties. Such modifications can lead to the development of herbicides with improved selectivity and efficacy, important for sustainable agriculture practices (G. Hamprecht et al., 2004).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural motifs with the compound of interest, has identified potential applications in managing cardiac arrhythmias. These compounds exhibit class III electrophysiological activity, offering a basis for developing new treatments for heart rhythm disorders (T. K. Morgan et al., 1990).
Future Directions
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-15(25)12-6-1-2-7-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXBEJCMMDXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

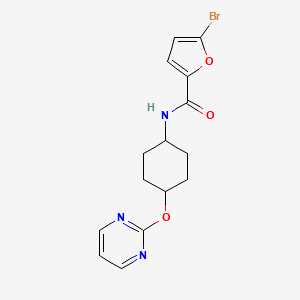
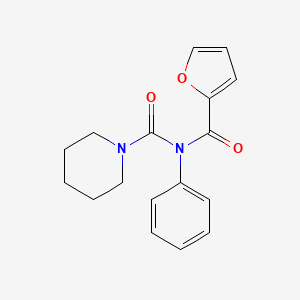
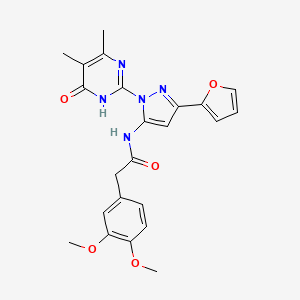
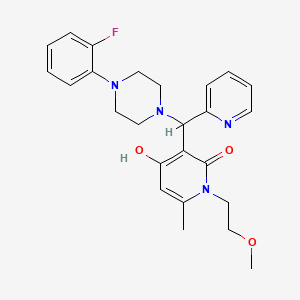
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)
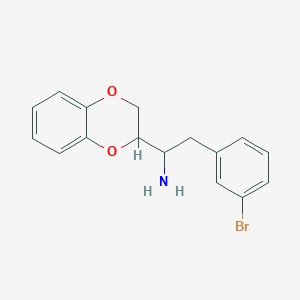
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)
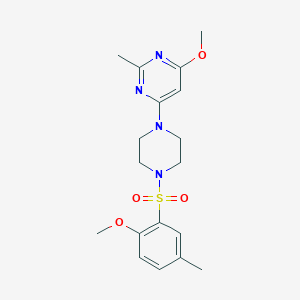
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

